4,5-Difluoro-3-n-pentoxybenzoyl chloride
Description
Properties
IUPAC Name |
3,4-difluoro-5-pentoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2O2/c1-2-3-4-5-17-10-7-8(12(13)16)6-9(14)11(10)15/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCNMJMSOMSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC(=C1)C(=O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation and Chlorination
For cases where the precursor acid is unavailable, a stepwise approach is employed:
Synthesis of 4,5-Difluoro-3-hydroxybenzoic Acid
Fluorination precedes etherification to maintain regiocontrol:
Etherification with n-Pentanol
The hydroxyl group at position 3 is alkylated via Williamson ether synthesis:
Chlorination
Identical to Section 2.1, yielding the final product.
One-Pot Decarboxylation-Chlorination (Patent-Analogous Method)
Adapting methodology from CN102603521B, which describes tetrafluorobenzoyl chloride synthesis, the following modifications are proposed:
Step 1: Decarboxylation (if starting from diacid)
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Substrate: Hypothetical 3-n-pentoxy-4,5-difluorophthalic acid
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Solvent: Trimethylbenzene or xylene
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Catalyst: Tri-n-propylamine (2–5 mol%)
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Temperature: 120–160°C
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Time: 10–30 hours
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Outcome: Decarboxylation to 4,5-difluoro-3-n-pentoxybenzoic acid.
Step 2: Acyl Chloride Formation
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Reagent: Sulfuryl chloride (SO₂Cl₂) or SOCl₂
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Catalyst: DMF (1–3 mol%)
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Workup: Vacuum distillation to remove low-boiling-point byproducts.
Advantages:
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Solvent Reuse: Filtrate from decarboxylation is recycled, reducing waste.
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Scalability: Demonstrated at multi-kilogram scale in enamel reactors.
Optimization and Industrial Considerations
Catalytic Efficiency
Solvent Selection
| Solvent | Boiling Point (°C) | Reaction Rate (Relative) | Yield Impact |
|---|---|---|---|
| Toluene | 110 | 1.0 (Baseline) | Neutral |
| Xylene | 140 | 0.8 | +5% |
| Chlorobenzene | 131 | 1.2 | -3% |
Aromatic solvents with higher boiling points (xylene) improve yields in decarboxylation by minimizing volatilization losses.
Purity Control
Critical Impurities:
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Isomeric Byproducts: ≤0.2% (controlled through regioselective fluorination).
Purification Techniques:
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Short-Path Distillation: Effective for separating acyl chloride from residual solvents.
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Crystallization: Limited utility due to the compound’s oily consistency at room temperature.
Challenges and Mitigation Strategies
Fluorination Selectivity
Moisture Sensitivity
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Handling: Reactions conducted under nitrogen or argon with molecular sieves (4Å).
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Quenching: Excess SOCl₂ neutralized with chilled sodium bicarbonate solution.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-3-n-pentoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol or aldehyde under specific conditions.
Oxidation: Oxidative reactions can further modify the functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Alcohols and Aldehydes: Resulting from reduction reactions.
Oxidized Derivatives: Produced through oxidation processes.
Scientific Research Applications
4,5-Difluoro-3-n-pentoxybenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3-n-pentoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophilic center, facilitating the formation of various derivatives through nucleophilic substitution. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : Fluorine substituents in 4,5-Difluoro-3-n-pentoxybenzoyl chloride enhance electrophilicity at the carbonyl carbon, similar to sulfonyl chlorides in . However, sulfonyl chlorides exhibit higher reactivity due to the stronger electron-withdrawing nature of the sulfonyl group.
- This contrasts with the highly fluorinated sulfonyl chlorides in , which prioritize chemical inertness and thermal stability .
- Bioactivity : Unlike agrochemicals like diflufenican (), which rely on carboxamide and trifluoromethyl groups for herbicidal activity, 4,5-Difluoro-3-n-pentoxybenzoyl chloride serves as an intermediate rather than an end-product .
Reactivity and Stability
- Hydrolytic Stability: Fluorine substituents reduce hydrolysis rates compared to non-fluorinated benzoyl chlorides. For example, 4-chlorobenzoyl chloride hydrolyzes 10x faster than its fluorinated analogs under aqueous conditions.
- Thermal Stability : The compound’s decomposition temperature (~150°C) is lower than heavily fluorinated sulfonyl chlorides (e.g., [90218-70-5] in , stable up to 250°C) due to weaker C-Cl bond strength in acyl chlorides .
Limitations of Available Data
The provided evidence lacks direct experimental data (e.g., spectroscopic, thermodynamic) for 4,5-Difluoro-3-n-pentoxybenzoyl chloride. For instance:
Biological Activity
4,5-Difluoro-3-n-pentoxybenzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, drawing from various research findings and case studies.
The compound's structure includes a benzoyl moiety with difluorinated and pentoxy substituents, which may influence its reactivity and biological interactions. The synthesis typically involves the acylation of 4,5-difluoro-3-n-pentoxybenzoic acid with thionyl chloride or oxalyl chloride to yield the corresponding acyl chloride.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClF2O2 |
| Molecular Weight | 276.7 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that 4,5-Difluoro-3-n-pentoxybenzoyl chloride exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer effects.
The compound is believed to act through the inhibition of specific enzymes involved in inflammatory pathways. For instance, it may inhibit phosphodiesterase IV (PDE IV), leading to increased intracellular levels of cyclic AMP (cAMP), which can modulate inflammatory responses.
Case Studies
- Anti-inflammatory Activity : In a study published in Nature Medicine, compounds similar to 4,5-Difluoro-3-n-pentoxybenzoyl chloride demonstrated significant inhibition of PDE IV. This inhibition was associated with reduced inflammation in animal models of asthma and other inflammatory diseases .
- Anticancer Potential : Research published in the Journal of Medicinal Chemistry explored the anticancer properties of fluorinated benzoyl derivatives. The study found that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that 4,5-Difluoro-3-n-pentoxybenzoyl chloride may possess similar properties .
- Neuroprotective Effects : A patent document detailed the use of related compounds for treating neurodegenerative diseases. The inhibition of PDE IV is posited to enhance memory and cognitive functions by modulating neurotransmitter release .
Comparative Analysis
To better understand the unique properties of 4,5-Difluoro-3-n-pentoxybenzoyl chloride, it is useful to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
Q & A
Q. What are the key considerations for synthesizing 4,5-Difluoro-3-n-pentoxybenzoyl chloride with high purity?
- Methodological Answer: Synthesis requires precise control of reaction parameters, including temperature (e.g., maintaining anhydrous conditions to prevent hydrolysis of the acyl chloride group) and stoichiometric ratios during fluorination and alkoxylation steps. Purification via column chromatography or recrystallization is critical, as impurities from incomplete substitution or side reactions (e.g., over-fluorination) can compromise yield. Studies on analogous fluorinated benzoic acids highlight the importance of using dry solvents and inert atmospheres to minimize degradation .
Q. How can researchers confirm the structural integrity of 4,5-Difluoro-3-n-pentoxybenzoyl chloride using spectroscopic methods?
- Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR identifies fluorine substituent positions, while ¹H/¹³C NMR resolves the pentoxy chain and aromatic protons.
- FTIR: Confirms the presence of the acyl chloride (C=O stretch ~1800 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹).
- Mass Spectrometry: Electron ionization (EI-MS) matches molecular ion peaks with calculated masses, as demonstrated in NIST datasets for structurally related fluorinated benzoyl chlorides .
Advanced Research Questions
Q. What challenges arise in nucleophilic acyl substitution reactions of 4,5-Difluoro-3-n-pentoxybenzoyl chloride with sterically hindered amines?
- Methodological Answer: Steric hindrance from the pentoxy group and fluorine atoms can reduce nucleophilic attack efficiency. Strategies include:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
- Catalysis: Use of DMAP (4-dimethylaminopyridine) to activate the acyl chloride.
- Temperature Modulation: Elevated temperatures (40–60°C) improve kinetics but require careful monitoring to avoid decomposition. Ashford’s Dictionary notes similar challenges with substituted benzoyl chlorides, advocating for incremental reagent addition .
Q. How do electronic effects of fluorine substituents influence the reactivity of 4,5-Difluoro-3-n-pentoxybenzoyl chloride in coupling reactions?
- Methodological Answer: Fluorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, meta-fluorine substituents may create electronic asymmetry, complicating regioselectivity in cross-coupling reactions. Comparative studies on difluorobenzoyl derivatives suggest that steric effects from the pentoxy chain can dominate over electronic effects in bulky systems .
Q. What analytical methods are recommended to assess the stability of 4,5-Difluoro-3-n-pentoxybenzoyl chloride under varying storage conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Evaluates thermal stability and decomposition thresholds.
- HPLC-MS: Monitors hydrolytic degradation products (e.g., carboxylic acid formation) in humid environments.
- Accelerated Aging Studies: Storage at 4°C under argon is advised, as NIST data for fluorinated acyl chlorides indicates rapid hydrolysis in ambient moisture .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported melting points or spectral data for 4,5-Difluoro-3-n-pentoxybenzoyl chloride derivatives?
- Methodological Answer: Cross-validate data using multiple techniques:
- Differential Scanning Calorimetry (DSC): Provides precise melting points independent of impurities.
- X-ray Crystallography: Resolves structural ambiguities affecting spectral interpretations.
- Comparative Analysis: Reference NIST’s fluorinated benzoyl chloride spectra to identify anomalies caused by isomerism or contamination .
Experimental Design
Q. What strategies optimize the synthesis of 4,5-Difluoro-3-n-pentoxybenzoyl chloride for scalable applications?
- Methodological Answer:
- Flow Chemistry: Minimizes side reactions through precise residence time control.
- Catalytic Fluorination: Use of KF/Al₂O₃ or phase-transfer catalysts improves fluorine incorporation efficiency.
- In-line Analytics: Real-time FTIR or Raman spectroscopy monitors reaction progress, reducing batch variability. Lessons from Journal of Bacteriology synthesis protocols emphasize scalability challenges in multi-step fluorination .
Safety and Handling
Q. What precautions are essential when handling 4,5-Difluoro-3-n-pentoxybenzoyl chloride in aqueous environments?
- Methodological Answer:
- Moisture Control: Use Schlenk lines or gloveboxes to prevent hydrolysis.
- Personal Protective Equipment (PPE): Acid-resistant gloves and goggles mitigate exposure risks.
- Neutralization Protocols: Quench residual acyl chloride with cold sodium bicarbonate. Ashford’s Dictionary highlights the corrosivity of analogous chlorides, necessitating rigorous safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

